molecular formula C13H24F2N2O2 B6240568 tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate CAS No. 1781149-47-0

tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate

Cat. No. B6240568
CAS RN: 1781149-47-0
M. Wt: 278.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate (t-BuADF) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the azepane family of compounds, which are characterized by their cyclic, unsaturated hydrocarbon ring structures. t-BuADF has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

T-BuADF has been studied for its potential applications in scientific research. It has been used as a model compound for the study of enzyme inhibition, as well as a substrate for studying the activity of enzymes. It has also been used to study the mechanisms of action of various drugs, as well as the pharmacological effects of certain compounds.

Mechanism of Action

T-BuADF is thought to act as an inhibitor of enzymes, such as proteases, phosphatases, and kinases. It is believed to bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases, phosphatases, and kinases. It has also been shown to have an effect on the metabolism of certain compounds, such as the metabolism of fatty acids. In addition, tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate has been shown to have an effect on the expression of certain genes, as well as the activity of certain proteins.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate in laboratory experiments has several advantages. It is a relatively stable compound that is easy to synthesize and purify. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to the use of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate in laboratory experiments. It is not as potent as some other compounds, and its effects may not be as pronounced as those of other compounds. Additionally, the effects of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for the study of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with enzymes and other cellular components. Additionally, further research could be conducted to explore the potential applications of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate in drug development and other therapeutic applications. Finally, further research could be conducted to explore the potential side effects of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate and its interactions with other compounds.

Synthesis Methods

T-BuADF is synthesized through a process known as a Wittig reaction. This involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene. In the case of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate, the reaction of t-butyl-4-chloro-3-oxobutanoate and triphenylphosphonium ylide produces the desired compound. The reaction is carried out in the presence of a base such as pyridine, and the product is then purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate involves the reaction of tert-butyl 4,4-difluoroazepane-1-carboxylate with 2-aminoethanol in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl 4,4-difluoroazepane-1-carboxylate", "2-aminoethanol" ], "Reaction": [ "Add tert-butyl 4,4-difluoroazepane-1-carboxylate to a reaction vessel", "Add 2-aminoethanol to the reaction vessel", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using a suitable method such as column chromatography or recrystallization" ] }

CAS RN

1781149-47-0

Product Name

tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate

Molecular Formula

C13H24F2N2O2

Molecular Weight

278.3

Purity

95

Origin of Product

United States

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